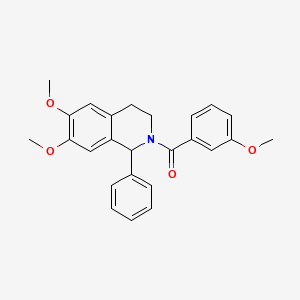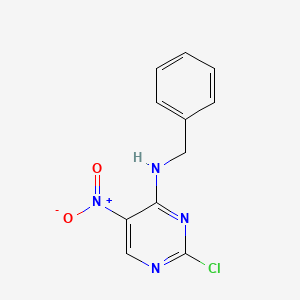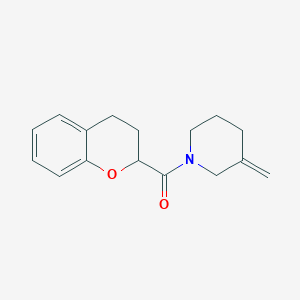
6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular formula C19H21NO4 . It has a molecular weight of 327.38 g/mol and an exact mass of 327.147058 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. The key starting compound in the synthesis of the target products is {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine . The reported synthesis of the latter was described in [15] and involved the Ni/Re-catalyzed reduction, either in an autoclave or with hydrazine hydrate, of 4-(3,4-dimethoxyphenyl)-tetrahydro-2H-pyran-4-carbonitrile (1) prepared, in its turn, by the reaction of (3,4-dimethoxyphenyl)-acetonitrile with 2,2’-dichlorodiethyl ether in toluene in the presence of sodium amide .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C19H21NO4/c1-22-16-6-4-5-14 (9-16)19 (21)20-8-7-13-10-17 (23-2)18 (24-3)11-15 (13)12-20/h4-6,9-11H,7-8,12H2,1-3H3 . This string provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D structure for further analysis.Chemical Reactions Analysis
The reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize ethyl 2-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate, whose cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions gave 1-carbethoxy-substituted dihydroisoquinoline . By treatment with methylamine the latter was converted to the corresponding N-methylcarboxamide derivative, which was reduced to obtain N-methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1H-spiro[isquinoline-4,4’-pyran]-1-carboxamide .Physical And Chemical Properties Analysis
As per the available data, the compound has a molecular weight of 327.38 g/mol and an exact mass of 327.147058 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Medicinal Chemistry Perspectives
The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them an important focus in medicinal chemistry.
Biological Activities and SAR Studies
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . The structural–activity relationship (SAR) of these analogs and their mechanism of action are areas of active research .
Synthesis and Transformations
The compound has been synthesized using the reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate . This synthesis process has led to the creation of novel tetrahydroisoquinoline derivatives containing a spirotetrahydropyran fragment in the 4 position and various pharmacophore groups (ether, amide, carboxyl, etc.) in the 1 and 2 positions .
Future Directions
The synthesis of compounds containing a tetrahydroisoquinoline ring substituted in various positions continues to be of great interest . Future research could focus on the synthesis of novel tetrahydroisoquinoline derivatives containing different substituents in the first and second positions of the heterocyclic ring .
properties
IUPAC Name |
(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-28-20-11-7-10-19(14-20)25(27)26-13-12-18-15-22(29-2)23(30-3)16-21(18)24(26)17-8-5-4-6-9-17/h4-11,14-16,24H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLDRMFQXKCVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425550.png)
![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)
![N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6425564.png)

![9-(4-chlorophenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradec-4(8)-en-6-one](/img/structure/B6425572.png)
![1-{1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425589.png)
![4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425601.png)
![4-methyl-1-{1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425606.png)
![4-{[(5-bromo-2-chlorophenyl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6425607.png)
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6425615.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6425621.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide](/img/structure/B6425623.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B6425627.png)
